molecular formula C22H30N2O4S2 B10936254 N-({1,3,3-trimethyl-5-[(phenylsulfonyl)amino]cyclohexyl}methyl)benzenesulfonamide

N-({1,3,3-trimethyl-5-[(phenylsulfonyl)amino]cyclohexyl}methyl)benzenesulfonamide

Cat. No.: B10936254
M. Wt: 450.6 g/mol
InChI Key: YDYBLCYOLHCXNT-UHFFFAOYSA-N
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Description

N-({1,3,3-trimethyl-5-[(phenylsulfonyl)amino]cyclohexyl}methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,3,3-trimethyl-5-[(phenylsulfonyl)amino]cyclohexyl}methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl core: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.

    Introduction of the trimethyl groups: The trimethyl groups are introduced through alkylation reactions.

    Attachment of the phenylsulfonyl group: This step involves the sulfonylation of the cyclohexyl ring using phenylsulfonyl chloride under basic conditions.

    Formation of the benzenesulfonamide moiety: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-({1,3,3-trimethyl-5-[(phenylsulfonyl)amino]cyclohexyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({1,3,3-trimethyl-5-[(phenylsulfonyl)amino]cyclohexyl}methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-({1,3,3-trimethyl-5-[(phenylsulfonyl)amino]cyclohexyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the trimethyl groups and the cyclohexyl ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H30N2O4S2

Molecular Weight

450.6 g/mol

IUPAC Name

N-[[5-(benzenesulfonamido)-1,3,3-trimethylcyclohexyl]methyl]benzenesulfonamide

InChI

InChI=1S/C22H30N2O4S2/c1-21(2)14-18(24-30(27,28)20-12-8-5-9-13-20)15-22(3,16-21)17-23-29(25,26)19-10-6-4-7-11-19/h4-13,18,23-24H,14-17H2,1-3H3

InChI Key

YDYBLCYOLHCXNT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)(C)CNS(=O)(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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